

An In-depth Technical Guide to LM-41: A Novel TEAD Inhibitor

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Compound of Interest

Compound Name: LM-41

Cat. No.: B12387228

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **LM-41**, a novel small molecule inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway.

Chemical Structure and Physicochemical Properties

LM-41 is a synthetic organic compound derived from Flufenamic acid.[1][2] Its development was based on the replacement of the trifluoromethyl group of Flufenamic acid with an aromatic ring, a modification that enhances its binding affinity to the palmitic acid-binding pocket of TEAD transcription factors.[3]

Table 1: Physicochemical Properties of **LM-41**

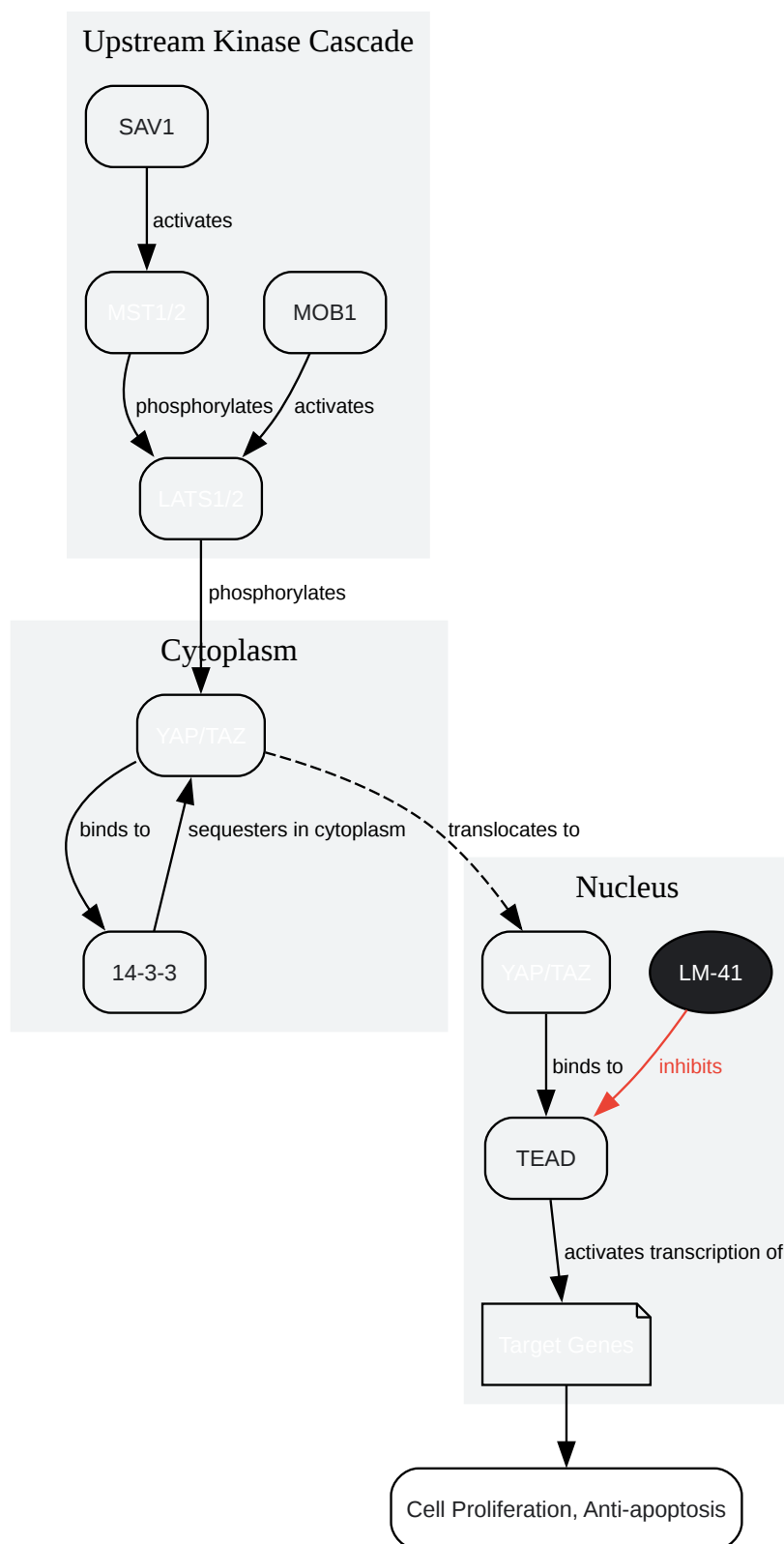
Property	Value	Source
Molecular Formula	C ₁₉ H ₁₄ FNO ₂	[4]
Molecular Weight	307.32 g/mol	[4]
CAS Number	2996821-30-6	[2]
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C for the short term and -80°C for the long term.	[4]

Mechanism of Action and Biological Activity

LM-41 functions as an inhibitor of the TEAD family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][5] Its dysregulation is implicated in the development and progression of various cancers.[6][7]

The primary mechanism of action of **LM-41** involves its binding to the central lipid-binding pocket of TEAD proteins. This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification crucial for their stability and interaction with the transcriptional co-activator YAP (Yes-associated protein).[3] By occupying this pocket, **LM-41** allosterically inhibits the TEAD-YAP interaction, thereby preventing the transcription of pro-proliferative and anti-apoptotic genes.[3]

Diagram 1: The Hippo Signaling Pathway and the Role of **LM-41**



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Caption: The Hippo pathway and the inhibitory action of **LM-41** on TEAD.

The biological activity of **LM-41** has been demonstrated to significantly reduce the expression of key downstream target genes of the YAP-TEAD complex, including Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][8][9] Additionally, **LM-41** has been shown to decrease the expression of AXL and Neurofibromin 2 (NF2).[3] A notable functional outcome of this activity is the potent inhibition of cancer cell migration, as observed in human MDA-MB-231 breast cancer cells.[3]

Table 2: Biological Activity of **LM-41**

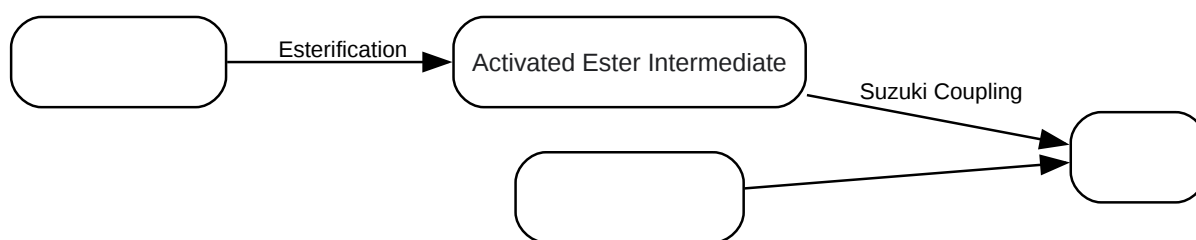
Parameter	Assay	Cell Line	Result	Source
TEAD Binding	Co-crystallization	-	Binds to the palmitic acid pocket of TEAD	[3]
Gene Expression	qRT-PCR	MDA-MB-231	Strong reduction in CTGF, Cyr61, Axl, and NF2 expression	[3]
Cell Migration	Transwell Migration Assay	MDA-MB-231	Strongest reduction in cell migration compared to other analogs	[3]

Experimental Protocols

Synthesis of **LM-41**

The synthesis of **LM-41** is based on the modification of Flufenamic acid. A detailed protocol, as adapted from the primary literature, is provided below.[3]

Diagram 2: Synthetic Workflow for **LM-41**



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Caption: A simplified workflow for the synthesis of **LM-41**.

Protocol:

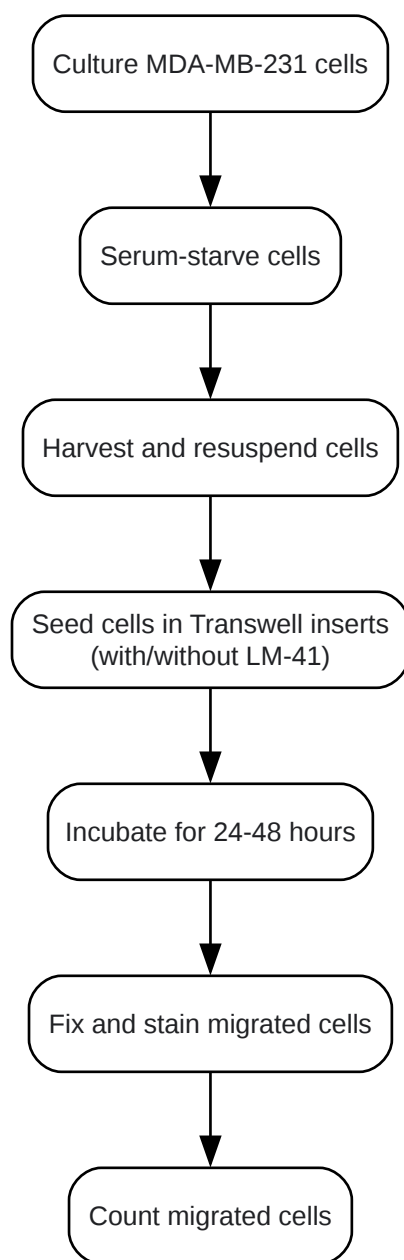
- Esterification of Flufenamic Acid:
 - Dissolve Flufenamic acid in a suitable solvent (e.g., dichloromethane).
 - Add an activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) and an alcohol (e.g., N-hydroxysuccinimide) to form the activated ester intermediate.
 - Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
 - Purify the intermediate by column chromatography.
- Suzuki Coupling:
 - In a reaction vessel, combine the activated ester intermediate, the appropriate aryl boronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3) in a suitable solvent mixture (e.g., toluene/ethanol/water).
 - Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and perform an aqueous workup.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **LM-41**.

Cell Migration Assay (Transwell Assay)

This protocol describes a typical transwell migration assay used to evaluate the effect of **LM-41** on the migratory capacity of MDA-MB-231 breast cancer cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Diagram 3: Experimental Workflow for Cell Migration Assay



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Caption: Workflow for assessing cell migration using a Transwell assay.

Protocol:

- Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Serum Starvation: Prior to the assay, serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle and reduce baseline migration.
- Cell Harvesting: Detach the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in serum-free DMEM.
- Assay Setup:
 - Place 8.0 μm pore size Transwell inserts into a 24-well plate.
 - Add 500 μL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of each well.
 - In the upper chamber of the inserts, seed 1×10^5 cells in 200 μL of serum-free DMEM.
 - Treat the cells in the upper chamber with various concentrations of **LM-41** (or DMSO as a vehicle control).
- Incubation: Incubate the plate at 37°C for 24-48 hours.
- Staining:
 - Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
 - Stain the cells with 0.1% crystal violet for 20 minutes.
- Quantification:
 - Gently wash the inserts with PBS to remove excess stain.
 - Allow the inserts to air dry.
 - Count the number of migrated cells in several random fields of view under a microscope.

- Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol outlines the steps for analyzing the effect of **LM-41** on the expression of target genes (CTGF, Cyr61, Axl, NF2) using quantitative real-time PCR (qRT-PCR).[\[13\]](#)[\[14\]](#)

Protocol:

- Cell Treatment and RNA Extraction:
 - Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with the desired concentrations of **LM-41** (or DMSO control) for 24 hours.
 - Wash the cells with PBS and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
- RNA Quantification and Quality Control:
 - Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
 - Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer.
- cDNA Synthesis:
 - Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
- Quantitative Real-Time PCR:
 - Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (CTGF, Cyr61, Axl, NF2) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

- Perform the qRT-PCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control.

Conclusion

LM-41 is a promising TEAD inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of the TEAD-YAP interaction. Its ability to downregulate key oncogenic signaling pathways and inhibit cancer cell migration underscores its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of **LM-41** and similar compounds, facilitating further research and development in this area.

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